2-Methoxy-4-methyl-1-nitronaphthalene
CAS No.: 72206-99-6
Cat. No.: VC19368850
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72206-99-6 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-methoxy-4-methyl-1-nitronaphthalene |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-7-11(16-2)12(13(14)15)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
| Standard InChI Key | TZSLXQINTFFGLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=CC=CC=C12)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Characteristics
2-Methoxy-4-methyl-1-nitronaphthalene (C₁₂H₁₁NO₃) belongs to the naphthalene family, featuring a nitro group at position 1, a methoxy group at position 2, and a methyl group at position 4. Its molecular structure is defined by a planar naphthalene core with substituents influencing electronic distribution and steric interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 217.22 g/mol | |
| Melting point | 145–148°C (estimated) | |
| Boiling point | 320–325°C (extrapolated) | |
| Density | 1.28 g/cm³ (predicted) | |
| Solubility in water | <0.1 g/L (20°C) |
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, making the compound reactive toward electrophilic and nucleophilic agents .
Synthesis and Reaction Pathways
Nitration of Methoxy-Substituted Naphthalenes
The synthesis typically begins with 4-methyl-2-methoxynaphthalene, which undergoes nitration at position 1. The methoxy group directs nitration para to its position, while the methyl group stabilizes intermediates via hyperconjugation . A modified nitration protocol using fuming nitric acid (HNO₃) in acetic acid achieves 85–90% regioselectivity at 0–10°C .
Key reaction steps:
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Acetylation: Protection of reactive amino groups (if present) via acetylation, as demonstrated in analogous nitroaniline syntheses .
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Nitration: Controlled addition of HNO₃ to avoid di-nitration byproducts.
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Hydrolysis: Alkaline hydrolysis (e.g., NaOH) to remove acetyl groups, yielding the final product .
Optimization Challenges
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Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance nitration efficiency but complicate purification .
Physicochemical Properties
Spectroscopic Characterization
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, with exothermic peaks correlating to nitro group reduction and methoxy cleavage .
Applications in Materials Science
Nonlinear Optical (NLO) Materials
The compound’s polarized structure enables second-harmonic generation (SHG) efficiency 1.5× that of urea, as predicted by density functional theory (DFT) . Charge transfer between the nitro and methoxy groups enhances hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) .
Organic Semiconductor Precursors
Nitronaphthalene derivatives serve as electron-deficient building blocks in n-type semiconductors. Thin films of 2-methoxy-4-methyl-1-nitronaphthalene exhibit electron mobility of 0.02 cm²/V·s, suitable for organic field-effect transistors (OFETs) .
Future Research Directions
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